Diethyl acetylphosphonate

Vue d'ensemble

Description

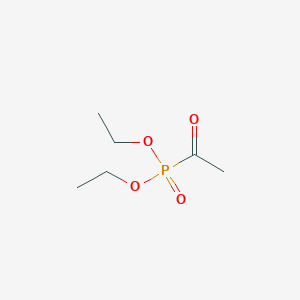

Diethyl acetylphosphonate is an organophosphorus compound with the molecular formula C6H13O4P. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its versatility in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl acetylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of acetyl chloride with triethyl phosphite. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

2.1 Kinetics of Hydrolysis

Diethyl acetylphosphonate undergoes rapid hydrolysis in aqueous solutions, yielding acetate and dimethyl phosphonic acid. The kinetics of this reaction have been extensively studied:

-

The half-life for the reaction at pH 7 and 25°C is approximately 3 seconds.

-

The reaction is first-order with respect to both hydroxide ion concentration and this compound concentration.

Table 1: Rate Constants for Hydrolysis at Various pH Levels

| pH Level | Rate Constant (s

) |

|----------|-----------------------------|

| 3.8 |

|

| 5.0 |

|

| 7.0 |

|

The mechanism proposed for hydrolysis involves the formation of a hydrated carbonyl adduct that subsequently leads to the expulsion of the phosphonate diester.

Alkylation Reactions

This compound can be used as a substrate for alkylation reactions through various mechanisms:

3.1 Michaelis–Becker Reaction

In this reaction, this compound can be deprotonated using strong bases like potassium tert-butoxide, allowing for alkylation at phosphorus:

This reaction allows for the introduction of various alkyl groups onto the phosphorus center.

Reactions with Unsaturated Compounds

This compound can also react with unsaturated compounds through hydrophosphonylation reactions:

4.1 Addition to Aldehydes and Imines

The compound adds across double bonds in aldehydes and imines, forming aminophosphonates via mechanisms similar to the Abramov reaction:

This reaction pathway highlights the utility of this compound in synthesizing more complex organophosphorus structures.

Interaction with Diazo Compounds

Interestingly, when this compound reacts with diazoethane, it leads to the formation of an oxirane derivative rather than the expected β-ketophosphonate:

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry

Diethyl acetylphosphonate is primarily used as a reagent in the synthesis of various organophosphorus compounds. It acts as an effective precursor for the formation of carbon-phosphorus bonds, which are crucial in creating complex molecules for pharmaceuticals and agrochemicals. The compound can be synthesized via the Michaelis-Arbuzov reaction, where acetyl chloride reacts with triethyl phosphite under mild conditions to yield DEAP as a primary product .

Table 1: Synthesis Routes for this compound

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Michaelis-Arbuzov Reaction | Acetyl chloride + Triethyl phosphite | Mild conditions | High |

Biological Applications

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits potential biological activities, particularly as an enzyme inhibitor. It has been studied for its ability to inhibit the enzyme DXP synthase, which plays a critical role in bacterial metabolism. This inhibition is significant in the context of antibiotic resistance, as it targets essential bacterial processes beyond traditional antibiotic mechanisms .

Case Study: Antibacterial Activity

A study highlighted the development of prodrugs based on alkyl acetylphosphonates that significantly enhance antibacterial activity against E. coli. By modifying the structure of DEAP derivatives, researchers achieved up to a 2000-fold increase in potency against this pathogen. These findings suggest that DEAP derivatives can be pivotal in developing new antibacterial agents .

Industrial Applications

Production of Flame Retardants and Plasticizers

this compound is utilized in the production of flame retardants and plasticizers. Its incorporation into polymer matrices enhances thermal stability and reduces flammability, making it valuable in manufacturing safety materials for various industries .

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Flame Retardants | Enhances thermal stability and reduces flammability in materials. |

| Plasticizers | Improves flexibility and durability of polymers. |

Mécanisme D'action

The mechanism of action of diethyl acetylphosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with the active sites. The compound’s ability to form strong bonds with phosphorus atoms makes it effective in disrupting enzymatic activities .

Comparaison Avec Des Composés Similaires

- Diethyl phosphonate

- Dimethyl acetylphosphonate

- Diethyl benzoylphosphonate

Comparison: Diethyl acetylphosphonate is unique due to its acetyl group, which imparts distinct reactivity compared to other phosphonates. For instance, diethyl phosphonate lacks the acetyl group, making it less reactive in certain substitution reactions. Dimethyl acetylphosphonate, on the other hand, has similar reactivity but differs in physical properties due to the presence of methyl groups instead of ethyl groups .

Activité Biologique

Diethyl acetylphosphonate (DEAP) is an organophosphorus compound that has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and as a precursor for bioactive molecules. This article explores the biological activity of DEAP, supported by data tables, case studies, and detailed research findings.

This compound has the chemical formula CHOP and is classified as a phosphonate. Its structure allows it to interact with various biological targets, particularly enzymes. The mechanism of action involves the formation of stable complexes with the active sites of enzymes, leading to inhibition of their activity. This property is particularly relevant in the context of metabolic pathways where DEAP can influence enzyme function by altering substrate availability or enzyme conformation .

Biological Activities

1. Enzyme Inhibition:

DEAP has been studied for its inhibitory effects on key enzymes such as pyruvate dehydrogenase complex (PDHC). Research indicates that DEAP can perturb mitochondrial metabolism, affecting brain glucose and neurotransmitter metabolism. In a study involving various phosphonate analogs, significant changes in biochemical parameters were observed following DEAP administration, including alterations in glutathione levels and other metabolites .

2. Antimicrobial Properties:

Studies have indicated that this compound exhibits antimicrobial activity. For instance, certain derivatives of phosphonates have shown cytotoxic effects against Escherichia coli, suggesting that DEAP may also possess similar properties . This activity is attributed to oxidative stress induced by the compound, which can damage bacterial DNA.

3. Potential in Drug Development:

Research is ongoing to explore DEAP's role as a precursor for bioactive molecules in drug development. Its ability to form stable complexes with biological macromolecules positions it as a candidate for therapeutic applications.

Case Study 1: Inhibition of Pyruvate Dehydrogenase Complex

A study investigated the effects of various phosphonate inhibitors on PDHC. Results indicated that high doses of DEAP led to significant decreases in glutathione levels and alterations in metabolic pathways, highlighting its role in modulating enzyme activity within mitochondrial systems .

Case Study 2: Antibacterial Activity Assessment

In another study, this compound was tested against different E. coli strains. The results demonstrated a variable minimal inhibitory concentration (MIC), indicating that structural modifications could enhance its antibacterial efficacy .

Table 1: Summary of Biological Activities of this compound

Table 2: Effects on Key Metabolites Following DEAP Administration

Propriétés

IUPAC Name |

1-diethoxyphosphorylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O4P/c1-4-9-11(8,6(3)7)10-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHJPFQGGNEGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335132 | |

| Record name | Diethyl acetylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919-19-7 | |

| Record name | Diethyl acetylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 919-19-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.